![molecular formula C11H12ClN3O2 B13055200 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused benzofuran and pyrimidine ring system, which contributes to its distinct chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of Pyrimidine Ring: This step often involves condensation reactions with guanidine derivatives or other nitrogen-containing compounds.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
類似化合物との比較
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can be compared with other similar heterocyclic compounds, such as:
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and varied functional groups.
Fused Heterocycles: Other fused ring systems like benzothiazoles or benzoxazoles.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical reactivity and biological activity compared to other related compounds.
特性
分子式 |
C11H12ClN3O2 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC名 |
4-chloro-8-methoxy-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-16-5-2-3-7-6(4-5)8-9(17-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15) |
InChIキー |
VLKLXGOYUNTHJM-UHFFFAOYSA-N |
正規SMILES |
COC1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


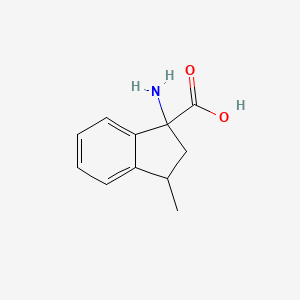

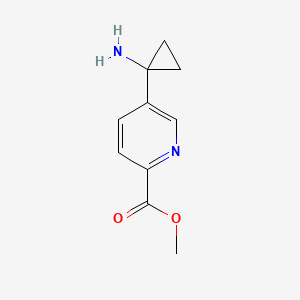
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B13055128.png)
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
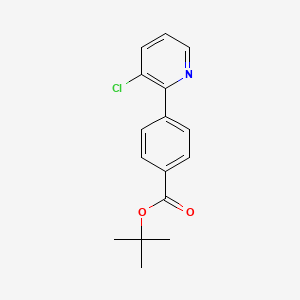
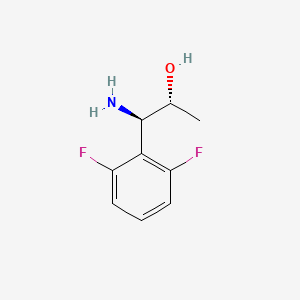

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)

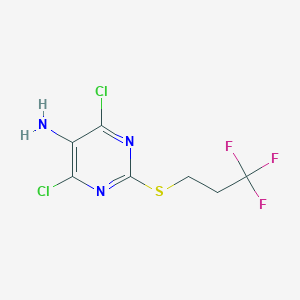
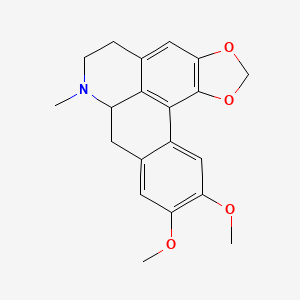
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
